molecular formula C10H10ClNO5 B13674200 Ethyl 4-chloro-5-methoxy-2-nitrobenzoate

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate

Cat. No.: B13674200
M. Wt: 259.64 g/mol
InChI Key: FWXWOTDIPHITIM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of benzoic acid, featuring a chloro, methoxy, and nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-chloro-5-methoxybenzoic acid, followed by esterification with ethanol. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The esterification step involves refluxing the nitrated benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 4-chloro-5-methoxy-2-aminobenzoate.

    Substitution: Ethyl 4-substituted-5-methoxy-2-nitrobenzoate.

    Hydrolysis: 4-chloro-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-nitrobenzoate
  • Ethyl 5-methoxy-2-nitrobenzoate
  • Ethyl 4-chloro-5-methoxybenzoate

Comparison

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. Compared to Ethyl 4-chloro-2-nitrobenzoate, the additional methoxy group can provide different electronic and steric effects, potentially leading to varied chemical and biological properties.

Properties

Molecular Formula

C10H10ClNO5

Molecular Weight

259.64 g/mol

IUPAC Name

ethyl 4-chloro-5-methoxy-2-nitrobenzoate

InChI

InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-9(16-2)7(11)5-8(6)12(14)15/h4-5H,3H2,1-2H3

InChI Key

FWXWOTDIPHITIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC

Origin of Product

United States

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